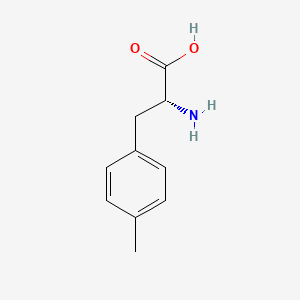
4-Methyl-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications in Metabolic Disorders
Phenylketonuria Treatment:
One of the primary applications of 4-Methyl-D-phenylalanine is in the treatment of phenylketonuria (PKU), a metabolic disorder caused by a deficiency in phenylalanine hydroxylase. This condition leads to elevated levels of phenylalanine, which can be toxic to the brain. This compound acts as a pharmacological chaperone that stabilizes misfolded phenylalanine hydroxylase, facilitating its proper function and reducing plasma phenylalanine levels .
Clinical Studies:
Recent studies have demonstrated the efficacy of this compound in clinical settings. For instance, patients with specific mutations in the PAH gene have shown significant responses to treatment with this compound, leading to improved metabolic control and dietary flexibility . The compound's ability to enhance enzyme activity suggests its potential as a therapeutic agent for individuals with BH4-responsive PKU.
Biochemical Properties and Mechanisms
Transport Mechanism:
Research indicates that this compound may exhibit selective transport properties through the large neutral amino acid transporter (LAT1). This selectivity is crucial for targeted delivery in cancer therapies, where tumor cells often overexpress LAT1 . The structural characteristics of this compound allow it to compete effectively with other amino acids for transport across the blood-brain barrier, which is vital for its therapeutic efficacy in neurological conditions .
In Vivo Studies:
In vivo studies have shown that analogs of phenylalanine, including this compound, can accumulate selectively in tumors when administered as part of a treatment regimen. This accumulation enhances the effectiveness of radiolabeled compounds used in positron emission tomography (PET) imaging, thereby improving cancer diagnostics .
Pharmaceutical Synthesis
Chiral Building Block:
this compound serves as an essential chiral building block in pharmaceutical synthesis. Its derivatives are utilized in the production of various bioactive compounds, including inhibitors for cancer-related pathways and anti-inflammatory agents . The ability to produce these analogs through biocatalytic processes highlights the compound's significance in green chemistry initiatives aimed at sustainable pharmaceutical production.
Case Studies:
Several case studies have documented the successful integration of this compound into drug formulations. These studies illustrate its role in enhancing drug solubility and bioavailability, which are critical factors for therapeutic effectiveness .
特性
IUPAC Name |
(2R)-2-amino-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLHSFUMICQIMB-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













